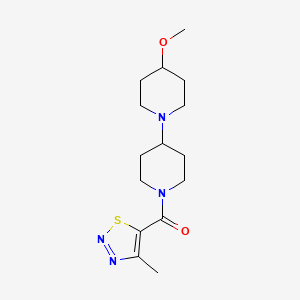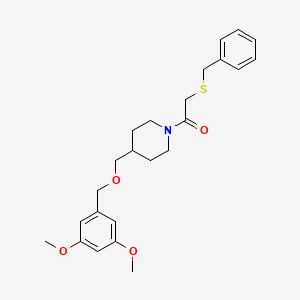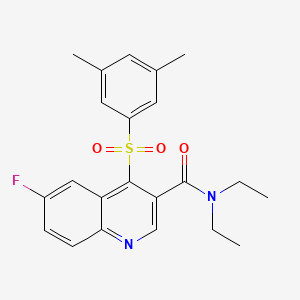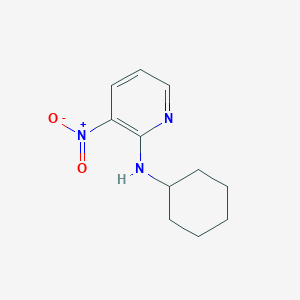
4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine” is a complex organic molecule. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring structure, as well as a thiadiazole ring, which contains sulfur and nitrogen . The methoxy and carbonyl groups are common functional groups in organic chemistry.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group could be involved in nucleophilic addition reactions, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the polar carbonyl and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Photodynamic Therapy Applications
Research has explored the use of compounds similar to 4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine in photodynamic therapy (PDT). For instance, a study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with thiadiazole derivatives. These compounds demonstrated useful properties for PDT, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties.
Antimicrobial and Anticancer Agents
Thiadiazole derivatives, which are structurally related to the compound , have been studied for their antimicrobial and anticancer properties. For example, Shehadi, Abdelrahman, Abdelraof, & Rashdan (2022) synthesized a series of thiadiazoles with significant antimicrobial activities against various microorganisms. These compounds also showed potential as antimicrobial drugs after in vitro and in silico studies.
Antioxidant Properties
Compounds containing thiadiazole moieties have been evaluated for their antioxidant properties. Gür, Muğlu, Çavuş, Güder, Sayiner, & Kandemirli (2017) synthesized 1,3,4-thiadiazole derivatives and evaluated their antioxidant activities. Some compounds, especially those including methoxy groups, demonstrated effective antioxidant activities.
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to this compound have been a subject of study. Wu (2013) reported on the synthesis of a compound with a thiadiazole moiety, revealing insights into its molecular structure and potential applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as diacylhydrazines, have been identified as non-steroidal molting hormone agonists . These compounds interact with ecdysone receptors, which play a crucial role in insect growth and development .
Mode of Action
Based on its structural similarity to diacylhydrazines, it can be inferred that it might interact with its targets (like ecdysone receptors) and induce changes that affect the growth and development of insects .
Biochemical Pathways
Given its potential role as a non-steroidal molting hormone agonist, it can be inferred that it might affect the ecdysone signaling pathway, which plays a crucial role in insect molting and metamorphosis .
Result of Action
Based on its potential role as a non-steroidal molting hormone agonist, it can be inferred that it might affect the growth and development of insects .
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given the reported activities of similar thiadiazole compounds, it could be of interest in the development of new pharmaceuticals or pesticides .
properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-11-14(22-17-16-11)15(20)19-7-3-12(4-8-19)18-9-5-13(21-2)6-10-18/h12-13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJKFGWOADHONP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylpropane)sulfonyl]aniline](/img/structure/B2395195.png)
![2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2395196.png)

![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)




![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)
![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)